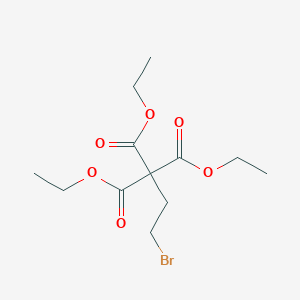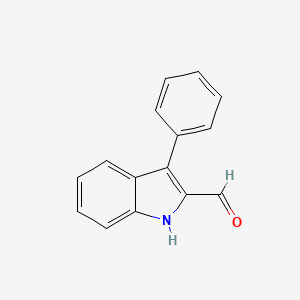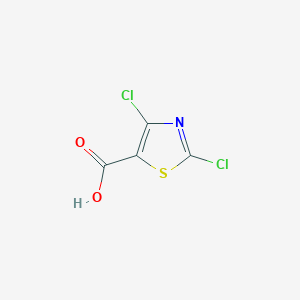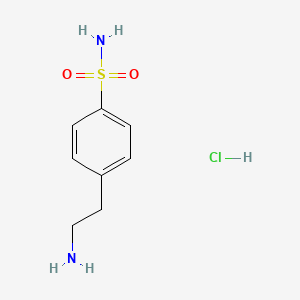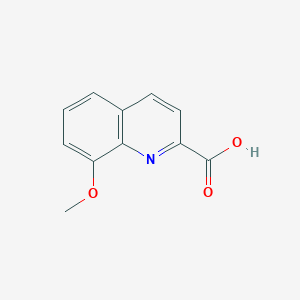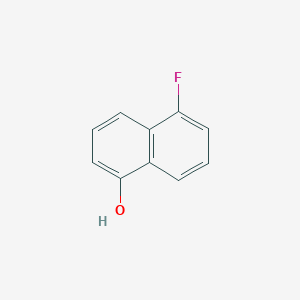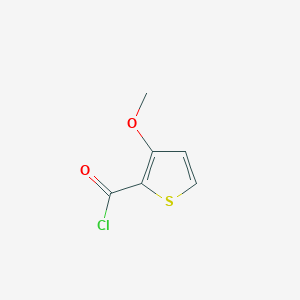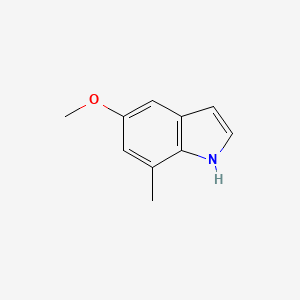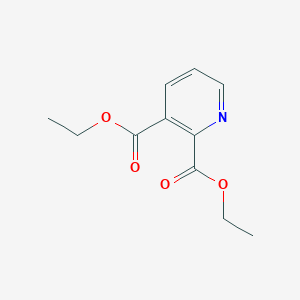
吡啶-2,3-二甲酸二乙酯
概述
描述
Diethyl Pyridine-2,3-dicarboxylate is a chemical compound with the CAS Number: 2050-22-8 . It has a molecular weight of 223.23 . It is in liquid form .
Synthesis Analysis
The synthesis of metal-organic frameworks based on pyridine-2,3-dicarboxylate has been reported . These frameworks were synthesized at room temperature and were characterized by infrared spectroscopy, elemental analysis, thermogravimetric analysis, and X-ray crystallography .Molecular Structure Analysis
The molecular structure of Diethyl Pyridine-2,3-dicarboxylate is complex. For example, in one study, it was found that the Zn (II) atoms in the compound are bridged by 2,3-pydc and bbi ligands, leading to a three-dimensional network .Chemical Reactions Analysis
The bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . The bromination reaction of MPE was found to be a typical reaction initiated by free radicals .Physical And Chemical Properties Analysis
Diethyl Pyridine-2,3-dicarboxylate is a liquid at room temperature . It has a molecular weight of 223.23 .科学研究应用
晶体结构和分子分析
吡啶-2,3-二甲酸二乙酯以其参与形成复杂分子结构而闻名,在晶体学中表现出显着的性质。Armas 等人 (2003) 的一项研究展示了其在形成一种具有溴苯基和噻吩并[2,3-b]吡啶部分的化合物的晶体结构中的作用,突出了复杂的分子相互作用和分子间和分子内氢键提供的稳定性 (Armas 等人,2003)。
杂环体系的合成
该化合物作为各种杂环体系合成的起始原料发挥着关键作用。Ahmed (2002) 利用 2-异硫氰酸盐-4,5,6,7-四氢噻吩并[2,3-c]吡啶-3,6 二甲酸二乙酯合成新的杂环体系,展示了其在合成复杂有机结构中的多功能性和重要性 (Ahmed,2002)。
在有机合成和催化中的作用
在有机合成和催化领域,该化合物被认为是一种至关重要的反应物。Zhu 等人 (2003) 描述了它参与有机膦催化的环化过程,导致高度官能化的四氢吡啶的合成 (Zhu 等人,2003)。这突出了它在合成复杂有机分子中的适用性。
配位化学和络合物形成
该化合物的功效延伸到配位化学,在配位化学中它有助于形成复杂的结构。Jain 等人 (2004) 探索了它在合成新的吡啶甲酰胺配体及其与铜 (II) 的络合中的作用,揭示了它在形成多方面的分子结构中的潜力 (Jain 等人,2004)。
安全和危害
未来方向
属性
IUPAC Name |
diethyl pyridine-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-15-10(13)8-6-5-7-12-9(8)11(14)16-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVYVINPLCASPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447281 | |
| Record name | Diethyl Pyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl Pyridine-2,3-dicarboxylate | |
CAS RN |
2050-22-8 | |
| Record name | 2,3-Diethyl 2,3-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl Pyridine-2,3-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1313539.png)
